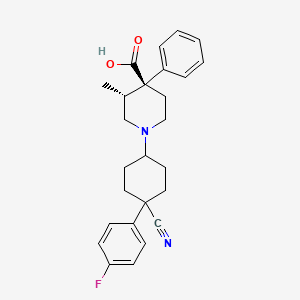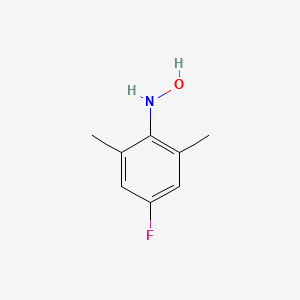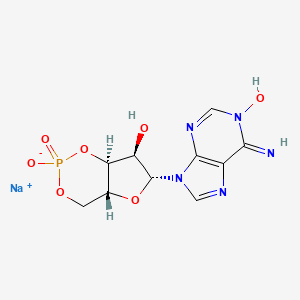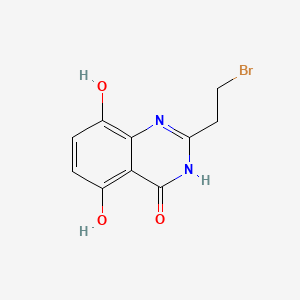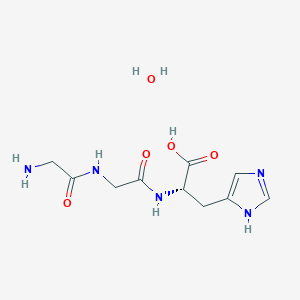
H-Gly-Gly-His-OH-H2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-His-OH-H2O typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps :
Loading the Resin: The first amino acid (glycine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (glycine) is added using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Repetition: Steps 2 and 3 are repeated for the third amino acid (histidine).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Gly-His-OH-H2O undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized, affecting the peptide’s ability to bind metal ions.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .
Wissenschaftliche Forschungsanwendungen
H-Gly-Gly-His-OH-H2O has a wide range of scientific research applications, including :
Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.
Biology: Employed in biosensors for the detection of metal ions such as copper and nickel.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of metal-chelating agents and catalysts.
Wirkmechanismus
The mechanism of action of H-Gly-Gly-His-OH-H2O involves its ability to bind metal ions through the histidine residue. This binding can influence various biochemical pathways and processes. For example, the peptide can mediate protein crosslinking by oxidants, affecting cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-His-Gly-OH: Another tripeptide with similar metal-binding properties.
L-Carnosine (β-alanyl-L-histidine): Known for its antioxidant and metal-chelating activities.
Uniqueness
H-Gly-Gly-His-OH-H2O is unique due to its specific sequence of glycine and histidine residues, which confer distinct metal-binding properties and biological activities. Its ability to form stable complexes with copper and nickel ions makes it particularly valuable in various applications .
Eigenschaften
Molekularformel |
C10H17N5O5 |
|---|---|
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C10H15N5O4.H2O/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6;/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19);1H2/t7-;/m0./s1 |
InChI-Schlüssel |
OQFXXSYIZBCDIO-FJXQXJEOSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN.O |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
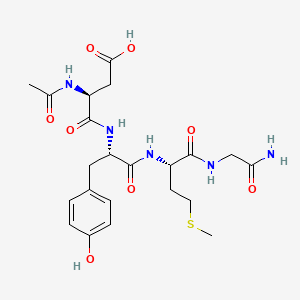
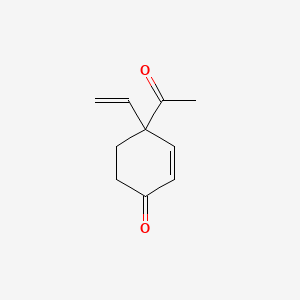
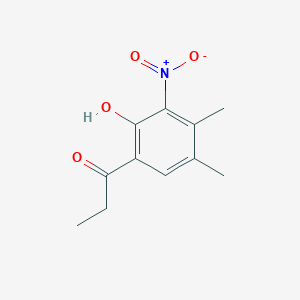
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)

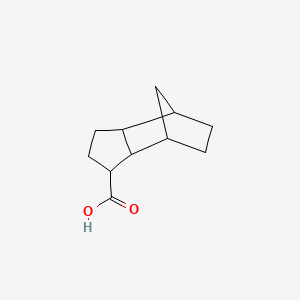
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
